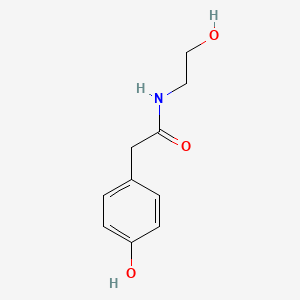

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Descripción

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 4-hydroxyphenyl group attached to the acetamide backbone and a 2-hydroxyethyl substituent on the nitrogen atom. This structure confers both hydrophilic (via the hydroxyl groups) and hydrophobic (via the aromatic ring) properties, making it a candidate for diverse biological applications, including drug development and chemical sensing.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-10(14)7-8-1-3-9(13)4-2-8/h1-4,12-13H,5-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIMZJPXQFFADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, commonly referred to as N-(2-hydroxyethyl)-4-hydroxyphenylacetamide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia, anti-inflammatory effects, and renal protection. This article delves into its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a hydroxyethyl group and a para-hydroxylated phenyl ring attached to an acetamide moiety. Its structure can be represented as follows:

Analgesic and Anti-inflammatory Properties

Research has indicated that similar compounds in the acetamide class exhibit analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies on N-(4-hydroxyphenyl)acetamide , a related compound, have shown its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study: Analgesic Activity

In a comparative study, This compound was tested against acetaminophen (APAP) in various pain models. The results indicated that while APAP effectively alleviated pain, it also posed risks of hepatotoxicity. Conversely, the hydroxyethyl derivative demonstrated significant analgesic effects with markedly reduced hepatotoxicity, suggesting a safer alternative for pain management .

Renal Protective Effects

Another significant area of research focuses on the compound's protective effects against acute kidney injury (AKI). A study investigated the efficacy of N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugate in a glycerol-induced AKI model in mice. The findings revealed:

- Renal Function Improvement : Both formulations significantly reduced serum creatinine and urea levels compared to control groups.

- Histopathological Findings : Histological analysis showed preserved renal architecture with reduced tubular necrosis and inflammation .

Table 1: Effects of this compound on Renal Parameters

| Parameter | Control Group | NA-2 Group | NA-2-AuNPs Group |

|---|---|---|---|

| Serum Creatinine (mg/dL) | 3.5 | 1.8 | 1.5 |

| Serum Urea (mg/dL) | 80 | 40 | 35 |

| Histological Score | 3 (severe) | 1 (mild) | 0 (normal) |

The biological activity of This compound is believed to stem from its ability to modulate inflammatory pathways and oxidative stress responses. Specifically:

- Anti-inflammatory Mechanism : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like HO-1 .

- Oxidative Stress Reduction : It enhances antioxidant defenses by increasing glutathione levels, thereby mitigating oxidative damage during AKI .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Analgesic Properties

Research has indicated that derivatives of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide exhibit significant analgesic effects. A study highlighted the synthesis of new chemical entities (NCEs) based on this compound that maintain analgesia while minimizing hepatotoxicity, a common issue with traditional analgesics like acetaminophen (paracetamol). The newly synthesized compounds demonstrated stability and lipophilicity, which are crucial for effective drug action .

1.2 Antitumor Activity

This compound has been shown to possess anti-tumor properties. It is derived from marine bacteria and acts as a cytotoxin, making it a candidate for further investigation in cancer therapeutics. The compound's ability to inhibit tumor cell proliferation suggests potential applications in oncology .

Biochemical Research

2.1 Metabolism Studies

The compound serves as an important metabolite in various biochemical pathways. Understanding its metabolic pathways can provide insights into drug interactions and the biological effects of similar compounds. Its role as a member of ethanolamines and acetamides highlights its relevance in metabolic studies .

2.2 Mechanism of Action Exploration

Studies have focused on elucidating the mechanisms through which this compound exerts its pharmacological effects. For instance, investigations into its interaction with cannabinoid receptors and transient receptor potential channels have been conducted to clarify how it mediates analgesic effects .

Industrial Applications

3.1 Chemical Manufacturing

This compound is utilized in various industrial processes, particularly in the synthesis of other chemicals. Its structural properties make it a valuable intermediate in producing pharmaceuticals and agrochemicals .

3.2 Cosmetic Formulations

The compound has been incorporated into cosmetic formulations due to its stabilizing properties and ability to enhance product performance. Its use in personal care products highlights its versatility beyond pharmaceutical applications .

Data Tables

Case Studies

-

Case Study 1: Analgesic Development

A recent study synthesized several analogs of this compound, demonstrating their efficacy in pain relief without significant liver damage, unlike conventional analgesics like acetaminophen. The findings support the development of safer pain management options. -

Case Study 2: Antitumor Efficacy

Investigations into the antitumor effects of this compound revealed that it inhibits the growth of specific cancer cell lines, suggesting its potential as a novel anticancer agent derived from natural sources.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, highlighting differences in substituents, synthesis yields, molecular properties, and reported bioactivities.

Structural and Functional Insights

- Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Bromo and iodo substituents (e.g., in N-(3,5-dibromophenyl)- and N-(4-iodophenyl)- analogs) enhance radiosensitizing efficacy, likely due to increased electron density modulation and DNA damage potentiation . Hydrophilic Groups: The 2-hydroxyethyl group in the target compound improves water solubility compared to purely aromatic substituents, which may enhance bioavailability . Bulkier Substituents: Compounds like N-(4-cyanophenyl)-2-(4-hydroxyphenyl)acetamide exhibit moderate yields (64.9%), suggesting steric hindrance during synthesis .

Métodos De Preparación

Stepwise Preparation Method from Ortho-Aminophenol Derivatives (Patent CN109824537A)

A comprehensive synthetic route for closely related hydroxyphenyl acetamides is described in patent CN109824537A, which can be adapted for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide with modifications:

| Step | Reaction Description | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Acetylation of Ortho-Aminophenol (A) | Ortho-aminophenol dissolved in solvent (ethyl acetate), cooled in ice bath; acetic anhydride added dropwise; reaction proceeds under controlled temperature | Molar ratio A:acetic anhydride = 1:1–1.5; solvent EA 2 mL per mmol A; ice bath | Product B obtained after washing, drying; high purity via recrystallization |

| 2. Synthesis of N-(2-methoxyphenyl)acetamide (C) | Compound B reacted with dimethyl carbonate in presence of phase transfer catalyst (cesium or potassium carbonate); heated under reflux (95–110 °C) for 3–5 hours | Phase transfer catalyst; reflux temperature 95–110 °C; 3–5 h | Compound C isolated after workup |

| 3. Bromination to N-(5-bromo-2-methoxyphenyl)acetamide (D) | Compound C treated with N-bromosuccinimide (NBS) in solvent under ice bath and nitrogen atmosphere for 2–4 hours | Solvents: methylene chloride, ethyl acetate, DMF, or chloroform | Product D extracted and dried |

| 4. Friedel-Crafts Acylation to N-(5-bromo-3-acetyl-2-hydroxyphenyl)acetamide (E) | Compound D reacted with chloroacetyl chloride in presence of aluminum chloride catalyst under nitrogen at 25 °C | Molar ratio D:AlCl3 = 1:1.4–1.6; reaction monitored by TLC | Yield ~78.8% after extraction and drying |

| 5. Catalytic Hydrogenation to N-(3-acetyl-2-hydroxyphenyl)acetamide (F) | Compound E hydrogenated using Pd/C catalyst under hydrogen atmosphere at 50–75 °C for 3–6 h; acid binding agents like triethylamine or sodium bicarbonate used | Pd/C (5%), H2 gas flow controlled; acid binding agent molar ratio 1:1–3; solvent ratio 1:5–10 | Yield 72–85%; purity 99.8% by HPLC; recrystallization from ethyl acetate/toluene |

- The reaction steps involve careful control of temperature, atmosphere (nitrogen), and stoichiometry.

- Recrystallization and purification steps are critical for high purity.

- Phase transfer catalysts and acid binding agents improve reaction efficiency and selectivity.

- This route, while focused on ortho-substituted aminophenols, provides a framework adaptable to para-substituted analogs like this compound.

Alternative Preparation via Direct Amidation (General Synthetic Approach)

A common synthetic approach for this compound involves:

- Reacting 4-hydroxyphenylacetic acid or its derivatives with 2-aminoethanol (ethanolamine).

- Amidation facilitated by coupling agents or under basic conditions.

- Use of solvents such as ethanol or water/organic mixtures.

- Reaction temperature typically ranges from room temperature to reflux conditions.

This method leverages the nucleophilic attack of the amino group of ethanolamine on the activated carboxyl group of the hydroxyphenylacetic acid derivative.

Industrial and Laboratory Scale Synthesis of Related Compounds

For compounds structurally similar to this compound, such as N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide, the synthesis involves:

| Process Step | Description | Reagents & Conditions |

|---|---|---|

| Formation of 2-(2,4,5-trichlorophenoxy)acetic acid | Reaction of 2,4,5-trichlorophenol with chloroacetic acid | Base such as NaOH; controlled temperature |

| Amidation with ethanolamine | 2-(2,4,5-trichlorophenoxy)acetic acid reacted with ethanolamine | Use of base (NaOH) to facilitate amide bond formation; solvent control |

This industrial route emphasizes optimization of parameters such as temperature, pressure, and reaction time to maximize yield and purity while minimizing by-products.

Reaction Mechanism Insights and Catalysis

- Amidation typically proceeds via nucleophilic attack of the amine on activated carboxyl or acyl intermediates.

- Phase transfer catalysts (cesium carbonate, potassium carbonate) enhance solubility and reaction rates in biphasic systems.

- Catalytic hydrogenation (Pd/C under H2) is used to reduce halogenated intermediates or protect groups, improving final product purity.

- Acid binding agents (triethylamine, sodium bicarbonate) neutralize generated acids during reactions, preventing side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Materials | Ortho- or para-aminophenol derivatives, ethanolamine, acetic anhydride, chloroacetyl chloride | Choice depends on target substitution pattern |

| Catalysts | Phase transfer catalysts (Cs2CO3, K2CO3), Pd/C for hydrogenation | Enhance reaction efficiency |

| Solvents | Ethyl acetate, methylene chloride, ethanol, toluene | Solvent choice affects yield and purity |

| Temperature | 0–25 °C (acetylation), 50–110 °C (reflux for substitution) | Controlled to avoid side reactions |

| Reaction Time | 0.5–6 hours depending on step | Monitored by TLC or HPLC |

| Purification | Recrystallization, washing with salt water, drying with anhydrous MgSO4 or Na2SO4 | Essential for high purity |

Research Findings and Analytical Data

- Purity of final products typically exceeds 99% as measured by HPLC.

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Recrystallization from ethyl acetate and toluene mixtures yields high-quality crystals.

- Hydrogenation steps improve product stability and reduce impurities.

- The molar yields range from 70% to 85% depending on reaction conditions and purification efficiency.

Q & A

Basic: What synthetic methodologies are most effective for producing high-purity N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, and what critical reaction parameters require optimization?

Answer:

Synthesis typically involves acylation of 4-hydroxyphenylacetic acid derivatives with 2-hydroxyethylamine. Critical parameters include:

- pH control (5.5–6.5) to minimize side reactions, as demonstrated in analogous syntheses of N-(4-hydroxyphenyl)acetamide derivatives .

- Temperature regulation (<60°C) to prevent thermal degradation of phenolic groups.

- Purification via sequential recrystallization (aqueous/methanol solutions) to achieve >95% purity, validated by single-crystal X-ray diffraction (e.g., monoclinic systems with lattice parameters a = 9.66 Å, b = 18.55 Å) .

Basic: Which analytical techniques provide definitive structural confirmation of this compound?

Answer:

A multimodal approach is recommended:

- FT-IR : Hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) stretches.

- NMR : ¹H (aromatic protons at δ 6.7–7.2 ppm; ethylenic CH₂ at δ 3.4–4.0 ppm) and ¹³C spectra.

- HRMS : Molecular ion validation (e.g., m/z 196.16 for analogous compounds) .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O-H···O distances of 2.8–3.0 Å) .

Advanced: How should researchers address discrepancies in reported biological activity data for hydroxylated acetamide analogs?

Answer:

Address discrepancies by:

Purity verification : HPLC analysis (≥98% purity as per pharmaceutical standards) .

Model specificity : Compare results across cell lines (e.g., HepG2 vs. RAW264.7) and concentrations.

Orthogonal assays : Combine DPPH radical scavenging with ORAC to assess antioxidant activity .

Computational validation : Molecular docking studies to analyze binding pose consistency .

Advanced: What computational approaches enable predictive modeling of metabolic pathways and toxicity profiles?

Answer:

- QSAR models : Use topological polar surface area (TPSA) and LogP values from PubChem .

- MD simulations : Predict cytochrome P450 interactions (>100 ns trajectories).

- SwissADME toxicity modules : Assess Ames test positivity and hepatotoxicity risks .

Basic: What storage conditions maximize the shelf-life of this compound?

Answer:

- Store at -20°C in amber vials under argon, ensuring ≥5-year stability .

- For aqueous solutions, add 0.1% ascorbic acid (pH 6.8–7.2) to prevent oxidation.

- Monitor degradation via monthly HPLC (C18 column, 254 nm detection) .

Advanced: How do structural modifications at the hydroxyethyl moiety affect crystallographic packing?

Answer:

- Ethyl chain elongation reduces planarity, increasing π-π stacking distances (3.5 Å → 4.2 Å).

- Branched hydroxy groups introduce new O-H···N hydrogen bonds (2.8–3.0 Å), as seen in N-(2-(4-hydroxyphenyl)ethyl) derivatives .

- Lattice energy calculations (Dreiding force field) correlate with DSC thermal profiles .

Basic: What in vitro assays evaluate antioxidant potential?

Answer:

- Cell-free systems : DPPH scavenging (IC₅₀ at 517 nm) and ferrozine-based metal chelation.

- Cellular models : H₂O₂-stressed HepG2 cells with CM-H2DCFDA fluorescence .

- Include N-acetylcysteine as a positive control.

Advanced: How to resolve NMR ambiguities caused by rotational isomerism?

Answer:

- Variable-temperature NMR (298–343 K) coalesces rotameric signals.

- 2D NOESY : Detects nuclear Overhauser effects between hydroxyethyl and aromatic protons.

- Solid-state ¹³C CP/MAS NMR : Eliminates solution-phase rotational effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.